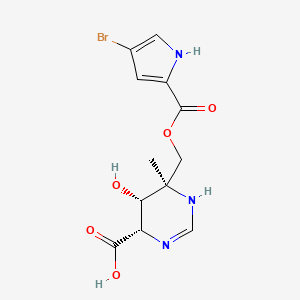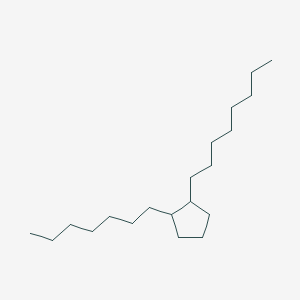
1-Heptyl-2-octylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-heptyl-2-octylcyclopentane is a cycloalkane and a member of cyclopentanes. It derives from a hydride of a cyclopentane.
Wissenschaftliche Forschungsanwendungen
Linear α-Olefins Production:
- The compound is highlighted in the production of linear α-olefins like 1-hexene and 1-octene, crucial components in manufacturing LLDPE (linear low-density polyethylene). The Fischer–Tropsch process yields an array of hydrocarbons with high α-olefin content. Processes like hydroformylation, hydrogenation, and dehydration of 1-heptene are instrumental in producing 1-octene, offering a pathway for 1-Heptyl-2-octylcyclopentane involvement (Leeuwen et al., 2011).
Ethylene Tetramerisation:
- The compound's derivatives are implicated in the selective tetramerisation of ethylene to 1-octene. This process involves extended metallacyclic mechanisms and the formation of higher 1-alkenes through ethylene insertion into metallacycloheptane intermediates. The mechanistic study of this process provides insights into the unique selectivity for 1-octene formation, highlighting the relevance of 1-Heptyl-2-octylcyclopentane derivatives in such chemical transformations (Overett et al., 2005).
Electroreductive Intramolecular Coupling:
- The compound and its related structures have been studied in the context of electroreductive cyclization of olefinic and aromatic ketones. Such studies are pertinent to understanding the regio- and stereoselectivities of these reactions, indicating the compound's potential involvement in intricate chemical synthesis processes (Kise, 2004).
Ruthenium-Catalyzed Cycloadditions:
- The compound is mentioned in studies involving the ruthenium-catalyzed tandem cycloaddition of diynes with alkenes. Such reactions lead to complex chemical structures, indicating the utility of 1-Heptyl-2-octylcyclopentane in facilitating or being part of such sophisticated chemical syntheses (Yamamoto et al., 2000).
Tantalum-Catalyzed Carboalumination:
- Research involving the tantalum-catalyzed carboalumination of alkenes mentions the compound as part of the reaction pathway. This pathway results in a mixture of various substituted products, underlining the compound's role in complex reaction mechanisms and its potential for creating diverse chemical products (Sultanov et al., 2013).
Eigenschaften
Produktname |
1-Heptyl-2-octylcyclopentane |
|---|---|
Molekularformel |
C20H40 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |
InChI-Schlüssel |
UKVVPDHLUHAJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)
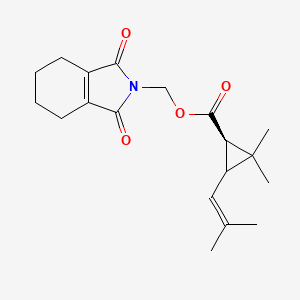
![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)
![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)
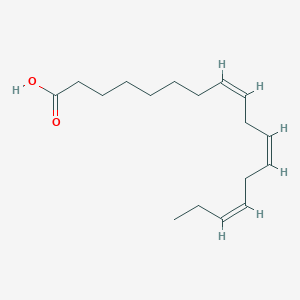


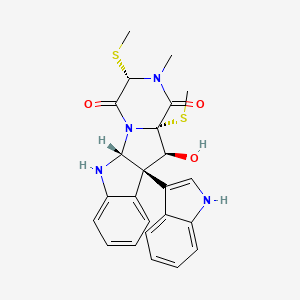
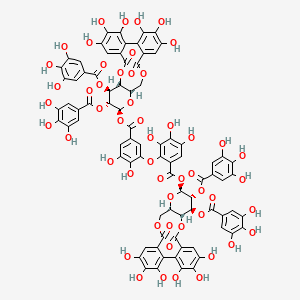

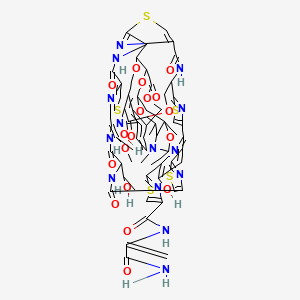
![[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1258851.png)
![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)
